

1,3-diphenylacetone structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to **1,3-Diphenylacetone** and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-diphenylacetone** (also known as dibenzyl ketone), its key structural isomers, and their relevance in synthetic chemistry and pharmacology. This document includes detailed physicochemical properties, experimental protocols, and visualizations of chemical and biological pathways to support advanced research and development.

Structural Formula and Isomerism

1,3-Diphenylacetone is a symmetrical ketone with the chemical formula C₁₅H₁₄O. Its IUPAC name is 1,3-diphenylpropan-2-one. The core structure consists of a central three-carbon chain with a carbonyl group at the second position (propan-2-one), and a phenyl group attached to each of the terminal carbons (positions 1 and 3).

The molecular formula C₁₅H₁₄O allows for a variety of structural isomers, which differ in the arrangement of their atoms. Understanding these isomers is crucial as they exhibit distinct physical, chemical, and biological properties. Key isomeric classes include:

 Positional Isomers (Ketones): Varying the positions of the phenyl groups and the carbonyl group along an aliphatic chain.



- Substituted Benzophenones: A central carbonyl group directly attached to two phenyl rings,
 with methyl groups substituted at various positions.
- Flavonoid Backbones: Heterocyclic structures forming the core of biologically significant compounds like flavans, isoflavans, and neoflavans.

Below is a diagram illustrating the structural relationship between **1,3-diphenylacetone** and some of its key isomers.



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Figure 1: Structural isomer classes of C₁₅H₁₄O.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for **1,3-diphenylacetone** and its structural isomers, allowing for easy comparison of their physical properties.



Compound Name	Synonym(s)	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
1,3- Diphenylacet one	Dibenzyl ketone	210.27	32 - 34	330	1.069
1,1- Diphenylacet one	Benzhydryl methyl ketone	210.27	59 - 63	307	N/A
3- Phenylpropio phenone	Dihydrochalc one	210.27	68 - 71	338	N/A
3,4- Dimethylbenz ophenone	Phenyl 3,4- xylyl ketone	210.27	45 - 47	335	~1.02
2,4- Dimethylbenz ophenone	Phenyl 2,4- xylyl ketone	210.27	N/A (Liquid)	~185 (at 17 mmHg)	~1.08
Flavan	2- Phenylchrom an	210.27	N/A (Liquid)	N/A	N/A
Isoflavan	3- Phenylchrom an	210.27	N/A	N/A	N/A
Neoflavan	4- Phenylchrom an	210.27	N/A (Liquid)	312.5	1.098

Note: Data

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Isoflavan are



not readily available as they are typically studied as part of larger, substituted molecules.

Experimental Protocols

Detailed methodologies for the synthesis of **1,3-diphenylacetone** and its application in a subsequent reaction are provided below. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of 1,3-Diphenylacetone via Ketonic Decarboxylation

This method involves the ketonic decarboxylation of phenylacetic acid.

Materials:

- · Phenylacetic acid
- · Acetic anhydride
- · Anhydrous potassium acetate
- Heating mantle with reflux condenser and distillation setup

Procedure:

- Combine phenylacetic acid, acetic anhydride, and anhydrous potassium acetate in a roundbottom flask.
- Heat the mixture to reflux at 140-150°C for approximately 2 hours.



- After reflux, arrange the apparatus for distillation. Slowly distill the mixture to remove the acetic acid byproduct. Carbon dioxide gas will be evolved during this process.
- The remaining liquid in the flask is the crude **1,3-diphenylacetone**.
- Purify the crude product by vacuum distillation. Avoid heating the residue above 200°C to prevent resinification, which would decrease the yield.

Protocol 2: Aldol Condensation of 1,3-Diphenylacetone with Benzil

1,3-Diphenylacetone is a key reactant in the aldol condensation reaction to form the highly conjugated system, tetraphenylcyclopentadienone. This reaction is notable for its deep purple product.

Materials:

- 1,3-Diphenylacetone (Dibenzyl ketone)
- Benzil
- Absolute Ethanol
- Potassium Hydroxide (KOH)
- · Round-bottom flask with reflux condenser
- Ice bath
- Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mole) of benzil and 21.0 g (0.1 mole) of **1,3-diphenylacetone** in 150 mL of hot absolute ethanol.
- Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.



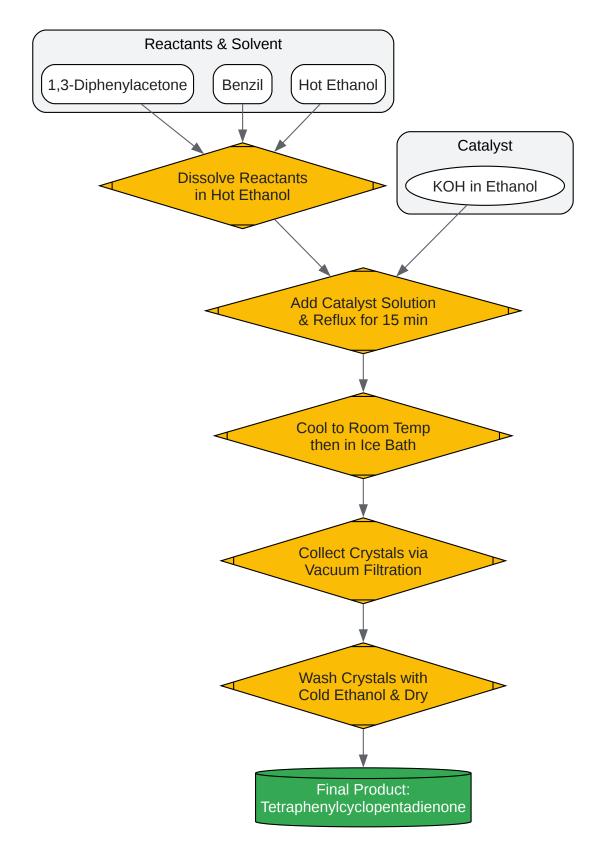




- Prepare a solution of 3.0 g of KOH in 15 mL of ethanol. Slowly add this solution through the top of the condenser into the reaction mixture.
- Once any initial frothing has subsided, heat the mixture to a gentle reflux and maintain for 15 minutes. The solution will turn a deep purple color as the product forms.
- After reflux, cool the flask to room temperature, and then place it in an ice bath to complete
 the crystallization of the product.
- Collect the dark crystalline product by vacuum filtration.
- Wash the crystals with three small portions of ice-cold 95% ethanol to remove impurities.
- Allow the product, tetraphenylcyclopentadienone, to air dry. The expected yield is 91-96%.

The workflow for this important synthetic application is visualized below.





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Figure 2: Experimental workflow for tetraphenylcyclopentadienone synthesis.



Biological Relevance and Signaling Pathways

While **1,3-diphenylacetone** itself is primarily used as a synthetic intermediate, its structural isomers, particularly the flavonoid backbones, are of significant interest to drug development professionals. Isoflavans and their derivatives (isoflavones, such as genistein and daidzein found in soy) are well-studied phytoestrogens that modulate critical cellular signaling pathways involved in cancer.

Isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is a central regulator of cell survival, proliferation, and inflammation and is often dysregulated in various cancers.

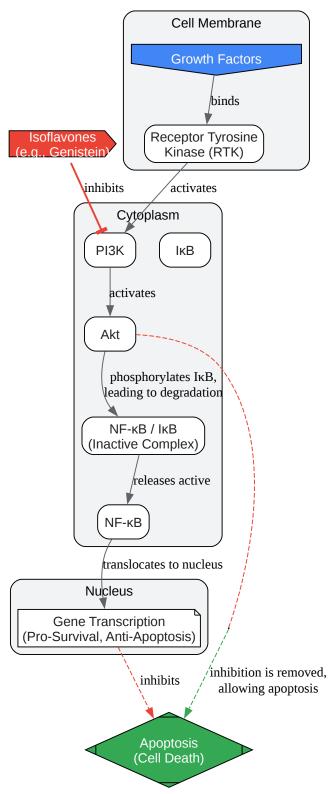
Mechanism of Action:

- PI3K/Akt Inhibition: Isoflavones can suppress the activity of Phosphoinositide 3-kinase (PI3K), a key enzyme that initiates the signaling cascade.
- Preventing Akt Activation: By inhibiting PI3K, isoflavones prevent the phosphorylation and activation of the protein kinase Akt.
- NF-κB Suppression: Active Akt normally promotes cell survival by activating the transcription factor NF-κB. When Akt is inhibited, NF-κB remains inactive in the cytoplasm, preventing it from entering the nucleus and transcribing pro-survival and anti-apoptotic genes.
- Induction of Apoptosis: The suppression of this pro-survival pathway allows pro-apoptotic signals to dominate, leading to cancer cell death.

The diagram below illustrates how isoflavones (derivatives of the isoflavan core) interrupt this critical cancer survival pathway.



Isoflavone Action on PI3K/Akt/NF-κB Pathway



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- To cite this document: BenchChem. [1,3-diphenylacetone structural formula and isomers].
 BenchChem, [2025]. [Online PDF]. Available at:
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